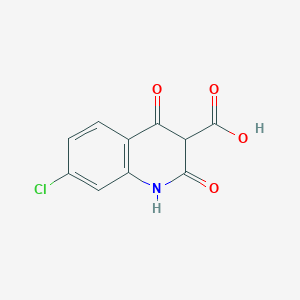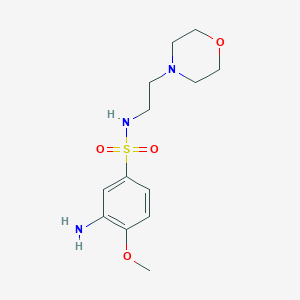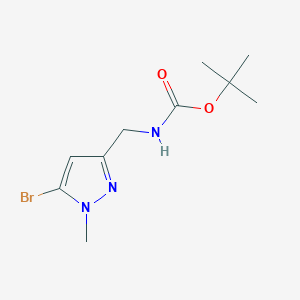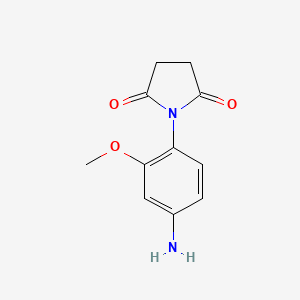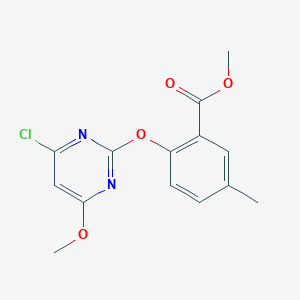
Methyl 2-(4-chloro-6-methoxypyrimidin-2-yl)oxy-5-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-chloro-6-methoxypyrimidin-2-yl)oxy-5-methylbenzoate is an organic compound with the chemical formula C15H13ClN2O4. It is a yellow solid that is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane . This compound is primarily used as an intermediate in the synthesis of various agricultural chemicals, including insecticides, herbicides, and fungicides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chloro-6-methoxypyrimidin-2-yl)oxy-5-methylbenzoate typically involves a substitution reaction on a benzene ring. The process begins with the reaction of chloropyrimidine-4-ol with aluminum chloride to form (6-chloropyrimidin-4-yl)phenol. This intermediate is then esterified with methyl methacrylate to produce the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chloro-6-methoxypyrimidin-2-yl)oxy-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are alcohols or amines.
Substitution: The major products depend on the nucleophile used but can include substituted pyrimidines or benzoates.
Scientific Research Applications
Methyl 2-(4-chloro-6-methoxypyrimidin-2-yl)oxy-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agricultural chemicals, including insecticides, herbicides, and fungicides.
Mechanism of Action
The mechanism of action of Methyl 2-(4-chloro-6-methoxypyrimidin-2-yl)oxy-5-methylbenzoate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes. For example, it may inhibit the synthesis of nucleic acids or proteins, leading to cell death in microorganisms or cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-6-methylpyridine-4-carboxylate: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2,4-Dichloro-6-methylpyrimidine: Similar in structure but with two chlorine atoms on the pyrimidine ring.
Uniqueness
Methyl 2-(4-chloro-6-methoxypyrimidin-2-yl)oxy-5-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a benzoate ester makes it particularly useful as an intermediate in the synthesis of various agricultural and pharmaceutical chemicals .
Properties
Molecular Formula |
C14H13ClN2O4 |
|---|---|
Molecular Weight |
308.71 g/mol |
IUPAC Name |
methyl 2-(4-chloro-6-methoxypyrimidin-2-yl)oxy-5-methylbenzoate |
InChI |
InChI=1S/C14H13ClN2O4/c1-8-4-5-10(9(6-8)13(18)20-3)21-14-16-11(15)7-12(17-14)19-2/h4-7H,1-3H3 |
InChI Key |
QTJLMERGXCCNAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=NC(=CC(=N2)Cl)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate](/img/structure/B13894288.png)
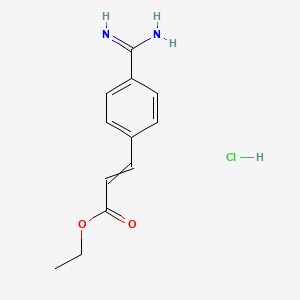
![[(2R)-2-phenylpropyl] 2-methylpropanoate](/img/structure/B13894301.png)
![5-Bromo-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13894303.png)
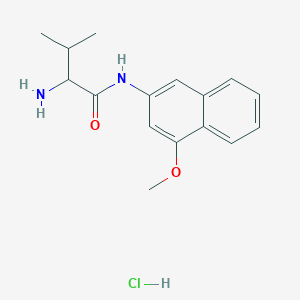
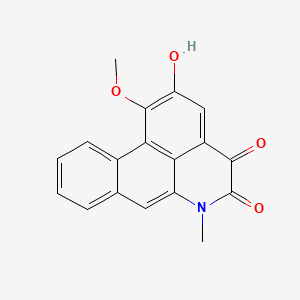
![2-[2-(1,3-Dioxolan-2-yl)-2,3-dihydrothiophen-3-yl]-1,3-dioxolane](/img/structure/B13894309.png)

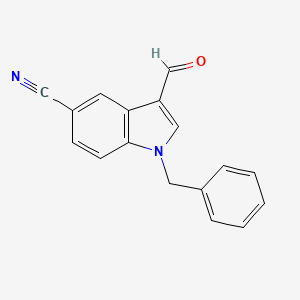
![3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde](/img/structure/B13894330.png)
